molecular formula C13H12N2O2 B12917335 2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one CAS No. 40504-78-7

2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one

Cat. No.: B12917335
CAS No.: 40504-78-7
M. Wt: 228.25 g/mol
InChI Key: LCZBRGYVUAMELH-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a phenyl group and an amino group attached to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-2-yn-1-amine with an appropriate oxazole precursor in the presence of a base catalyst. The reaction is usually carried out in a mixed solvent system, such as acetonitrile and water, and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one is unique due to its oxazole ring structure combined with a butynylamino group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

40504-78-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-but-3-ynylimino-5-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H12N2O2/c1-2-3-9-14-13-15-12(16)11(17-13)10-7-5-4-6-8-10/h1,4-8,11H,3,9H2,(H,14,15,16)

InChI Key

LCZBRGYVUAMELH-UHFFFAOYSA-N

Canonical SMILES

C#CCCN=C1NC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

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